Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 57821-19-9) is a heterocyclic compound with the molecular formula C₁₂H₁₃N₃O₅ and a molar mass of 279.25 g/mol . It belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic system with multiple carbonyl groups. This compound is typically synthesized via cyclocondensation reactions involving 6-amino-1,3-dimethyluracil and ethyl acetoacetate derivatives under reflux conditions .
Properties
IUPAC Name |
ethyl 1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-4-20-11(18)7-5-6-8(13-9(7)16)14(2)12(19)15(3)10(6)17/h5H,4H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLHVHPGOLIAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a pyrimidine derivative with an ethyl ester in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines.
- Case Study: Breast Cancer Inhibition
A study conducted by Yong et al. demonstrated that synthesized thieno[2,3-d]pyrimidine derivatives exhibited significant inhibitory effects on triple-negative breast cancer cells. The results indicated that compounds similar to this compound could effectively reduce tumor cell viability by up to 87% in certain cases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Machine learning models have been developed to predict the efficacy of new antimicrobial compounds based on structures similar to this compound.
- Research Findings
A recent study focused on predicting active antimicrobial compounds using supervised machine learning techniques found that certain derivatives of pyrimidine compounds exhibited notable antibacterial and antifungal activities . This suggests potential applications in developing new antibiotics.
The synthesis of ethyl 1,3-dimethyl-2,4,7-trioxo-1H-pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler precursors such as substituted pyrimidines and various reagents under controlled conditions.
Mechanism of Action
The mechanism by which ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved in these interactions include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with its structural analogs:
Methyl Ester Analogs
- Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS: 501005-88-5): Synthesis: Prepared by refluxing 6-amino-1,3-dimethyluracil with dimethyl acetylenedicarboxylate in methanol (63% yield) . Physical Properties: Yellow powder, melting point 202.3–203.9°C. Spectral Data: IR peaks at 1654–1734 cm⁻¹ (C=O), 3775 cm⁻¹ (N–H); LC-MS m/z 288 (M+Na⁺) . Key Difference: Substitution at position 5 (carboxylate) instead of position 6 in the target compound.
Carbohydrazide Derivatives
- N’-Arylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazides: Synthesis: Derived from hydrazinolysis of methyl ester analogs followed by condensation with substituted benzaldehydes (yields: 53–69%) . Physical Properties: White/yellow powders, melting points 231–305°C (decomposition). Spectral Data: IR peaks at 1645–1734 cm⁻¹ (C=O), 3168–3306 cm⁻¹ (N–H); LC-MS m/z 266 (M+H⁺) . Key Difference: Replacement of the ethyl carboxylate group with carbohydrazide moieties, enabling anti-HIV-1 activity via integrase inhibition .
Carboxylic Acid Derivatives
- 1,3-Dimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic Acids: Synthesis: Cyclocondensation using nanocatalysts (e.g., recyclable BiCl₃) under solvent-free conditions (yields: 96–98%) . Key Advantage: Higher yields and greener synthesis compared to traditional methods for the target compound.
Thienopyrimidine Analogs
- Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Synthesis: Multi-step reactions starting from thienopyrimidine precursors (yield: 82%) . Physical Properties: Yellow crystals, melting point 174–176°C; IR peak at 1666 cm⁻¹ (C=O) . Key Difference: Replacement of the pyrido[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine system, altering electronic properties.
Triazolopyrimidine Derivatives
- Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Synthesis: Multi-component cyclization (yield: 82%); pale yellow solid, melting point 206°C . Spectral Data: ¹H-NMR signals at δ 1.23 (OCH₂CH₃), 2.41 (CH₃); MS m/z 452 (M⁺) .
Comparative Data Table
*Estimated based on analogous syntheses .
Key Research Findings
Synthetic Efficiency: Carboxylic acid derivatives synthesized via nanocatalysts achieve superior yields (96–98%) compared to traditional methods for the target compound (~60–70%) .
Biological Relevance : Carbohydrazide derivatives exhibit anti-HIV-1 activity, attributed to their ability to chelate metal ions in viral integrase enzymes .
Structural Flexibility : Substitution at position 5 (carbohydrazide) versus position 6 (carboxylate) significantly alters solubility and bioactivity .
Catalytic Advances : BiCl₃-catalyzed tandem Michael-cyclization reactions enable efficient one-pot synthesis of pyrido[2,3-d]pyrimidines under mild conditions .
Biological Activity
Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity based on various studies and findings.
- Molecular Formula : C12H13N3O4
- Molecular Weight : 263.25 g/mol
- CAS Number : Information not specifically listed in the search results but can be derived from its molecular structure.
Research indicates that compounds of this class may exhibit various mechanisms of action including:
- Anticancer Activity : Some derivatives have shown promising cytotoxic effects against cancer cell lines. For instance, related compounds have been evaluated for their ability to inhibit cell proliferation in carcinoma models.
- Antimicrobial Properties : There is evidence suggesting that similar structures possess antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease processes.
Case Studies and Research Findings
-
Cytotoxicity Assays :
Compound Cell Line IC50 (μM) Ethyl 1,3-dimethyl-2,4-trioxo Liver Carcinoma 5.35 Ethyl 1,3-dimethyl-2,4-trioxo Lung Carcinoma 8.74 Cisplatin Liver Carcinoma 3.78 Cisplatin Lung Carcinoma 6.39 - Antimicrobial Testing :
- Enzyme Inhibition Studies :
Structural Activity Relationship (SAR)
The biological activity of ethyl 1,3-dimethyl-2,4,7-trioxo compounds is influenced by their structural features:
- Substituents on the pyrimidine ring : Variations in the methyl groups and carboxylate functionalities can enhance or reduce biological potency.
- Hydrophilicity vs. Lipophilicity : The balance between hydrophilic and lipophilic properties affects cellular uptake and bioavailability.
Q & A
Q. What are the most efficient synthetic routes for producing Ethyl 1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer: A highly efficient method involves CdO nanoparticle (CdO NP)-catalyzed cyclocondensation of 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil under ethanol-drop grinding. This protocol achieves yields of 96–98% within 10–15 minutes at room temperature . Key steps include:
- Catalyst preparation : CdO NPs synthesized via precipitation and characterized by FT-IR, XRD, and SEM to confirm crystallinity and morphology.
- Reaction optimization : Ethanol-drop grinding minimizes solvent usage while maximizing surface contact.
- Work-up : Simple filtration and catalyst recycling (up to 5 cycles without significant activity loss).
| Parameter | Value/Description |
|---|---|
| Catalyst | CdO nanoparticles |
| Yield | 96–98% |
| Reaction Time | 10–15 minutes |
| Temperature | Room temperature |
| Solvent | Ethanol (minimal, dropwise) |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1715 cm⁻¹ and NH/amine groups at 3200–3400 cm⁻¹ .
- NMR (¹H and ¹³C) : Identify key protons (e.g., methyl groups at δ 2.12–2.37 ppm, ethyl ester at δ 1.18–4.30 ppm) and carbons (e.g., carbonyl carbons at ~160–165 ppm) .
- Mass Spectrometry (ESIMS) : Verify molecular ion peaks (e.g., m/z 328.2 [M+1] for related derivatives) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 57.30% calculated vs. 57.15% observed) .
Advanced Research Questions
Q. How can researchers troubleshoot inconsistent yields during synthesis?
Methodological Answer: Systematically evaluate the following factors:
- Catalyst activity : Recycle efficiency drops after multiple uses; re-characterize via XRD/SEM to check for aggregation or contamination .
- Reagent purity : Impurities in starting materials (e.g., 4-substituted phenylmethylidenepyruvic acids) can reduce yields. Use HPLC or LCMS to verify purity (>95%) .
- Moisture sensitivity : Ensure anhydrous conditions during ethanol-drop grinding to avoid side reactions.
- Kinetic monitoring : Use in-situ FT-IR or TLC to track reaction progression and identify incomplete conversions .
Q. What experimental designs are appropriate for assessing in vitro antitumor activity?
Methodological Answer: Design a multi-tiered screening protocol:
Q. How should discrepancies between X-ray crystallography data and computational models be resolved?
Methodological Answer: Address inconsistencies through:
- Crystal packing analysis : Hydrogen bonding (e.g., N–H···O interactions) and π-π stacking in the crystal lattice may induce conformational distortions not captured in gas-phase DFT calculations .
- Solvent effects : Compare experimental (solid-state) and computational (solution-phase) environments. For example, ethyl ester rotamers may differ due to crystal packing constraints.
- Temperature-dependent studies : Perform variable-temperature XRD to assess thermal motion and validate static vs. dynamic disorder .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity results across structurally similar derivatives?
Methodological Answer:
- SAR (Structure-Activity Relationship) profiling : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antitumor activity in derivatives like 5t vs. 5r ) .
- Metabolic stability : Assess compound stability in cell media (e.g., ester hydrolysis rates) using LCMS to differentiate intrinsic activity from artifact .
- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
